S1p receptor agonist 1
Overview
Description
Icanbelimod, also known by its chemical name 1-(2-fluoro-4-(5-(4-isobutylphenyl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic acid hemihydrate, is a next-generation, highly potent modulator of the sphingosine-1-phosphate receptor 1 (S1PR1). This compound is primarily being developed for its immunomodulatory properties, particularly in the treatment of autoimmune diseases such as inflammatory bowel disease and multiple sclerosis .
Scientific Research Applications
Icanbelimod has a wide range of scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions and receptor modulation.
Biology: Investigated for its effects on immune cell trafficking and lymphocyte modulation.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as inflammatory bowel disease and multiple sclerosis.
Industry: Potential applications in the development of new immunomodulatory drugs and therapeutic agents
Mechanism of Action
Icanbelimod exerts its effects by modulating the sphingosine-1-phosphate receptor 1 (S1PR1). This receptor plays a crucial role in regulating the movement of T cells from lymph nodes into circulation. By binding to S1PR1, icanbelimod causes internalization of the receptor, trapping T cells within the lymph nodes and preventing them from migrating to sites of inflammation. This mechanism helps reduce inflammation and immune response in autoimmune diseases .
Safety and Hazards
Future Directions
S1P modulators represent a novel and promising therapeutic strategy for immune-mediated diseases . New S1PR modulators are under clinical development for multiple sclerosis (MS), and their uses are being evaluated to treat other immune-mediated diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and psoriasis .
Biochemical Analysis
Biochemical Properties
Icanbelimod plays a significant role in biochemical reactions. It targets the S1P1 receptor, a G-protein coupled receptor (GPCR) that plays a central role in regulating T cell movement . By modulating this receptor, Icanbelimod can influence the interactions between enzymes, proteins, and other biomolecules .
Cellular Effects
Icanbelimod has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, Icanbelimod causes T cells to internalize S1P1, trapping T cells inside the lymph nodes and preventing them from migrating to sites of inflammation .
Molecular Mechanism
The mechanism of action of Icanbelimod involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, Icanbelimod induces the internalization of the S1P1 receptor, which is a critical step in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Icanbelimod change over time. It has been observed that Icanbelimod exposure increases rapidly and dose-dependently with single and multiple dosing . Lymphocyte counts decrease rapidly after single and multiple doses and recover quickly, 7 days after dosing .
Dosage Effects in Animal Models
The effects of Icanbelimod vary with different dosages in animal models . For instance, a decrease in the number of peripheral blood lymphocytes was observed at all doses, and only a dose of 0.01 mg/kg was required to observe a decrease in the number of peripheral blood lymphocytes by more than 50% .
Metabolic Pathways
Icanbelimod is involved in the sphingosine-1-phosphate (S1P) metabolic pathway . It interacts with the S1P1 receptor, which plays a central role in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of icanbelimod involves multiple steps, starting from commercially available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of icanbelimod follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Icanbelimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
Ponesimod: Another S1PR1 modulator with similar immunomodulatory properties.
Siponimod: A selective S1PR1 modulator used in the treatment of multiple sclerosis.
Ozanimod: An S1PR1 and S1PR5 modulator with applications in autoimmune diseases.
Uniqueness of Icanbelimod
Icanbelimod is unique due to its high potency and selectivity for S1PR1, with no significant activity for other receptor subtypes such as S1PR3. This selectivity reduces the risk of adverse effects associated with non-specific receptor modulation. Additionally, icanbelimod has shown promising results in clinical trials, demonstrating its potential as a highly effective immunomodulatory agent .
Properties
IUPAC Name |
1-[[2-fluoro-4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-14(2)9-15-3-5-16(6-4-15)22-25-21(26-30-22)17-7-8-18(20(24)10-17)11-27-12-19(13-27)23(28)29/h3-8,10,14,19H,9,11-13H2,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIFMTGYWXNIRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1514888-56-2 | |
Record name | Icanbelimod | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1514888562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icanbelimod | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J055N05PGQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Icanbelimod in treating ulcerative colitis?
A1: While the provided abstract [] does not delve into the specific mechanism of action of Icanbelimod, it does state that it is an S1P receptor agonist. Generally, S1P receptor agonists like Icanbelimod function by binding to and activating Sphingosine-1-phosphate (S1P) receptors. These receptors are found on lymphocytes (a type of white blood cell) and play a role in lymphocyte trafficking. By activating S1P receptors, Icanbelimod is thought to sequester lymphocytes in lymphoid tissues, preventing them from reaching the gut and thereby reducing inflammation associated with ulcerative colitis.
Q2: What were the key findings of the Phase 2 clinical trial on Icanbelimod for ulcerative colitis?
A2: The provided abstract [] only mentions that the research paper discusses the efficacy and safety of Icanbelimod in adults with moderate to severe ulcerative colitis in the context of a Phase 2, randomized, double-blind, placebo-controlled trial. The specific findings like efficacy results, safety data, and statistical significance are not detailed in the abstract. To gain a comprehensive understanding of the trial results, it would be necessary to review the full publication.
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